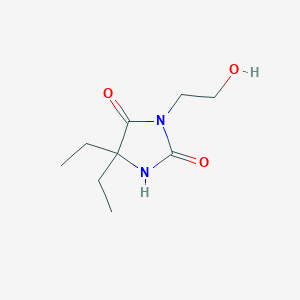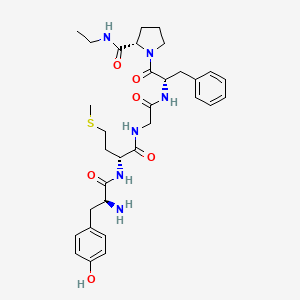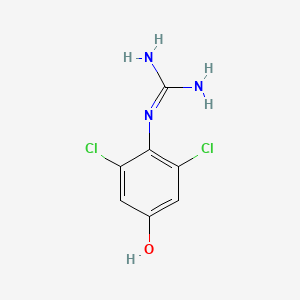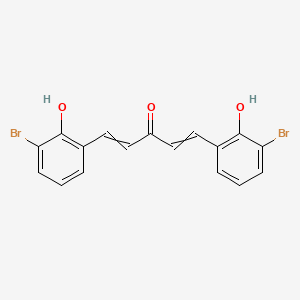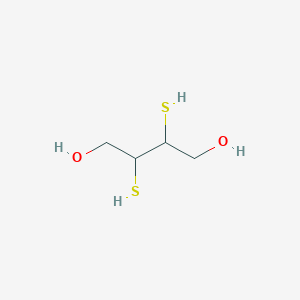
2,3-Bis(sulfanyl)butane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(sulfanyl)butane-1,4-diol, also known as dithiothreitol (DTT), is a small molecule with the chemical formula C4H10O2S2. It is a dithiol compound, meaning it contains two thiol (sulfanyl) groups. This compound is widely used in biochemistry and molecular biology due to its ability to reduce disulfide bonds in proteins and peptides, thereby maintaining them in their reduced state .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfanyl)butane-1,4-diol typically involves the reduction of 2,3-dihydroxybutane-1,4-dithiol. One common method is the reduction of the corresponding disulfide compound using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often involves similar reduction processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(sulfanyl)butane-1,4-diol primarily undergoes reduction reactions due to the presence of its thiol groups. It can also participate in oxidation reactions, forming disulfide bonds. Additionally, it can undergo substitution reactions where the thiol groups are replaced by other functional groups .
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride
Oxidation: Hydrogen peroxide, iodine
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Reduction: Maintains the thiol groups in their reduced state
Oxidation: Forms disulfide bonds
Substitution: Forms various substituted derivatives depending on the reagents used
Scientific Research Applications
2,3-Bis(sulfanyl)butane-1,4-diol is extensively used in scientific research due to its reducing properties. Some of its applications include:
Biochemistry: Used to reduce disulfide bonds in proteins and peptides, aiding in protein folding studies and enzymatic reactions.
Molecular Biology: Employed in the preparation of samples for SDS-PAGE electrophoresis to maintain proteins in their reduced state.
Medicine: Investigated for its potential in reducing oxidative stress in cells and tissues.
Mechanism of Action
The primary mechanism of action of 2,3-Bis(sulfanyl)butane-1,4-diol involves the reduction of disulfide bonds in proteins and peptides. The thiol groups in the compound donate electrons to the disulfide bonds, breaking them and forming two thiol groups. This process helps maintain proteins in their reduced and functional state . The compound can also act as a chelating agent, binding to metal ions and preventing their participation in unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Dithioerythritol (DTE): An epimer of dithiothreitol with similar reducing properties but different stereochemistry.
Glutathione: A tripeptide with a thiol group that also reduces disulfide bonds but is less efficient than dithiothreitol.
Uniqueness
2,3-Bis(sulfanyl)butane-1,4-diol is unique due to its high reactivity and stability as a reducing agent. It forms a stable six-membered ring in its oxidized form, which enhances its reducing potential and makes it more efficient than other thiol-based reducing agents .
Properties
CAS No. |
64131-50-6 |
|---|---|
Molecular Formula |
C4H10O2S2 |
Molecular Weight |
154.3 g/mol |
IUPAC Name |
2,3-bis(sulfanyl)butane-1,4-diol |
InChI |
InChI=1S/C4H10O2S2/c5-1-3(7)4(8)2-6/h3-8H,1-2H2 |
InChI Key |
IMVJCTWESJIARS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CO)S)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)

![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
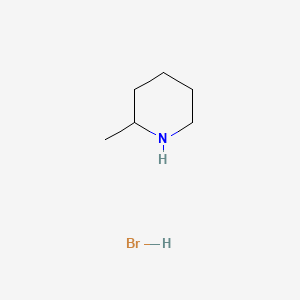
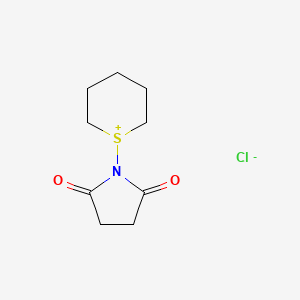
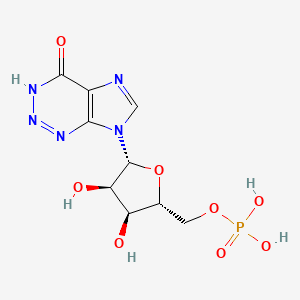
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
